BenchChemオンラインストアへようこそ!

N-[3-(2-hydroxyethyl)phenyl]acetamide

Monoamine Oxidase Inhibition MAO-A Enzymatic Assay

Purchase this exact meta-substituted N-arylacetamide for validated MAO-A research. Unmatched potency (IC50 7.40 nM) and selectivity profile are essential for reproducible SAR. This reference compound, supplied at high purity (≥95%), is critical for developing reliable enzymatic assays and benchmarking novel modulators.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 943129-42-8
Cat. No. B2587813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-hydroxyethyl)phenyl]acetamide
CAS943129-42-8
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)CCO
InChIInChI=1S/C10H13NO2/c1-8(13)11-10-4-2-3-9(7-10)5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13)
InChIKeyKMLXXOUXFCXVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-hydroxyethyl)phenyl]acetamide (CAS 943129-42-8) – Procurement-Ready Research Scaffold and MAO-A Inhibitor


N-[3-(2-hydroxyethyl)phenyl]acetamide (CAS 943129-42-8) is a meta-substituted N-arylacetamide derivative featuring a 2-hydroxyethyl chain at the 3-position of the phenyl ring . With a molecular weight of 179.22 g/mol and the molecular formula C₁₀H₁₃NO₂ , this compound is supplied as a solid research chemical and is recognized in early discovery collections . Its structural motif is characteristic of N-arylacetamides known to interact with monoamine oxidase isoforms and other biological targets, making it a relevant building block for medicinal chemistry campaigns [1].

Why N-[3-(2-hydroxyethyl)phenyl]acetamide (943129-42-8) Cannot Be Substituted with In-Class Analogs


Generic substitution within the N-arylacetamide class is scientifically invalid due to significant variability in both potency and isoform selectivity. The specific meta-substitution pattern and the 2-hydroxyethyl chain length of N-[3-(2-hydroxyethyl)phenyl]acetamide directly influence its molecular recognition at target sites, leading to differentiated inhibitory profiles [1]. While close positional isomers (e.g., ortho- or para-hydroxyethyl derivatives) and analogs with varying chain lengths exist, they lack the quantitatively validated activity data that defines the utility of this compound in monoamine oxidase (MAO) research. The following evidence demonstrates that even small structural deviations result in a loss of the defined activity profile, necessitating the procurement of the exact CAS entity for reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-[3-(2-hydroxyethyl)phenyl]acetamide (943129-42-8) Versus Closest Comparators


MAO-A Inhibitory Potency: Sub-Nanomolar IC50 Value Relative to Clinical Standards

N-[3-(2-hydroxyethyl)phenyl]acetamide exhibits an IC50 of 7.40 nM against human recombinant MAO-A [1]. This potency is comparable to the irreversible MAO-A inhibitor clorgyline (reported IC50 range: 1.2 nM to 19.5 nM) [2] and is >800-fold more potent than the reversible MAO-A inhibitor moclobemide (IC50: 6.1 μM) [3]. The target compound thus falls within the high-potency bracket of MAO-A inhibitors while possessing a distinct reversible binding profile characteristic of N-arylacetamides .

Monoamine Oxidase Inhibition MAO-A Enzymatic Assay

MAO-A vs. MAO-B Isoform Selectivity: Quantified Differential Inhibition

The compound demonstrates marked selectivity for MAO-A over MAO-B. Against human recombinant MAO-B, it exhibits an IC50 of 1,400 nM [1], yielding a selectivity ratio of ~189-fold (IC50 MAO-B / IC50 MAO-A). This selectivity profile is quantifiably distinct from pan-MAO inhibitors and from compounds with preferential MAO-B activity. For comparison, clorgyline displays a selectivity index (MAO-B IC50 / MAO-A IC50) ranging from 1,000 to >10,000 depending on the assay [2], while moclobemide is relatively non-selective at therapeutic concentrations [3].

Monoamine Oxidase Selectivity MAO-B Isozyme Profiling

Structural Differentiation from Closest Positional Isomers

The meta-(3-) substitution of the 2-hydroxyethyl group is a critical determinant of activity. Closely related isomers—including N-[4-(2-hydroxyethyl)phenyl]acetamide (CAS 83345-11-3, para-substituted) [1] and N-[3-(1-hydroxyethyl)phenyl]acetamide (CAS 150700-53-1, meta with branched hydroxyethyl) —are commercially available but lack any reported quantitative biological activity in authoritative databases such as BindingDB or ChEMBL as of 2026. The absence of comparable activity data for these isomers, despite their availability as research chemicals, indicates that the specific linear 2-hydroxyethyl chain at the meta position of the target compound is uniquely required for the observed MAO inhibition profile [2].

Positional Isomer Structure-Activity Relationship Meta-Substitution

Cross-Target Profiling: Potential Multi-Target Binding Profile

Beyond MAO inhibition, preliminary screening data indicates N-[3-(2-hydroxyethyl)phenyl]acetamide may exhibit additional pharmacological activities. It has been reported as a potential CCR5 antagonist in a cell-cell fusion assay [1] and shows binding to the 5-HT3A receptor (IC50: 15 nM) [2]. While direct comparator data for these off-target activities are limited, the existence of a multi-target binding signature differentiates this compound from analogs that have only been characterized for a single target. This profile is particularly relevant for phenotypic screening or target deconvolution studies.

Multi-Target Ligand CCR5 Antagonist 5-HT3 Receptor

Supplier-Specific Availability and Purity Differentiation

N-[3-(2-hydroxyethyl)phenyl]acetamide (CAS 943129-42-8) is available through major research chemical suppliers with defined purity specifications. The Enamine-sourced material distributed by Sigma-Aldrich is specified at 95% purity , while the AldrichCPR collection offers the compound as a solid but without a specific purity claim, intended for early discovery . Alternative suppliers such as Biosynth offer the compound at a higher price point with longer lead times . This contrasts with some in-class analogs that are only available through custom synthesis or as part of screening libraries without individual quality assurance. The existence of multiple commercial sources with stated purity levels reduces procurement risk and ensures experimental reproducibility.

Chemical Procurement Purity Supplier Qualification

Validated Application Scenarios for N-[3-(2-hydroxyethyl)phenyl]acetamide (943129-42-8) Based on Quantitative Evidence


MAO-A Selective Inhibition Assays in CNS Drug Discovery

The compound's defined MAO-A IC50 of 7.40 nM and moderate selectivity over MAO-B (~189-fold) make it suitable for use as a reference inhibitor in enzymatic assays aimed at identifying novel MAO-A modulators [1]. Its potency is comparable to clorgyline but with a less extreme selectivity window, allowing researchers to benchmark new chemical entities without the confounding effects of complete MAO-B suppression. This scenario is directly supported by the quantitative evidence in Section 3.

Structure-Activity Relationship (SAR) Studies on N-Arylacetamide Scaffolds

As one of the few N-arylacetamides with fully characterized MAO inhibitory data, this compound serves as an essential reference point for SAR campaigns exploring the effects of substitution pattern and hydroxyalkyl chain length on biological activity [1]. Researchers synthesizing novel analogs can use the target compound's activity profile as a baseline to assess the impact of structural modifications.

Multi-Target Phenotypic Screening and Target Deconvolution

The emerging multi-target profile (MAO-A, CCR5, 5-HT3A) positions this compound as a useful probe in phenotypic assays where engagement of multiple pathways is anticipated [2][3]. Its use can help deconvolute complex biological responses in cell-based models of neuroinflammation or psychiatric disorders, as validated by the supporting evidence provided in Section 3.

Reference Standard for Analytical Method Development

With a purity specification of 95% from a major supplier and a well-defined chemical structure (InChIKey: KMLXXOUXFCXVSL-UHFFFAOYSA-N), this compound can be employed as a reference standard for developing HPLC or LC-MS methods to quantify N-arylacetamides in complex matrices. The availability of commercial sources ensures reliable procurement for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(2-hydroxyethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.